molecular formula C23H29N3O4 B252817 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

Katalognummer B252817
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: AHZKTJMJQYJFCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide, also known as BPP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-3 belongs to the class of piperazine derivatives and has been found to exhibit promising results in various studies.

Wirkmechanismus

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been found to induce apoptosis in cancer cells by inhibiting this pathway, leading to the suppression of tumor growth. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease by reducing the accumulation of amyloid-beta and alpha-synuclein proteins in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in research is its high potency and selectivity towards cancer cells and neurodegenerative disease-related proteins. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been found to have low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, one of the limitations of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in research is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. One potential direction is to investigate the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in combination with other chemotherapeutic agents to enhance its anticancer activity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide to optimize its therapeutic use. Additionally, further research is needed to explore the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in other diseases, such as inflammatory and autoimmune diseases.

Synthesemethoden

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with butanoyl chloride in the presence of triethylamine to form the corresponding acid chloride. This intermediate is then reacted with 4-(piperazin-1-yl)aniline to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been optimized to improve its yield and purity for research purposes.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

Eigenschaften

Produktname

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

Molekularformel

C23H29N3O4

Molekulargewicht

411.5 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H29N3O4/c1-4-5-22(27)26-12-10-25(11-13-26)19-8-6-18(7-9-19)24-23(28)17-14-20(29-2)16-21(15-17)30-3/h6-9,14-16H,4-5,10-13H2,1-3H3,(H,24,28)

InChI-Schlüssel

AHZKTJMJQYJFCB-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.